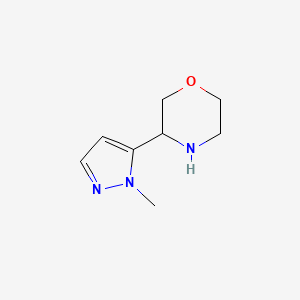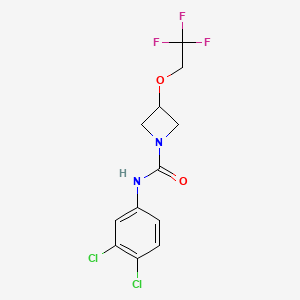
N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, also known as DCTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. DCTA belongs to the class of azetidine-1-carboxamide compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Applications De Recherche Scientifique
Azetidine Derivatives as Antimicrobial Agents
- Azetidine derivatives, such as those synthesized from phenothiazine, have shown promise as antimicrobial agents. These compounds have been evaluated for their antibacterial, antifungal, and antitubercular activities, displaying acceptable activities against various microorganisms. This suggests potential for azetidine derivatives in developing new antimicrobial therapeutics (Ritu Sharma, Pushkal Samadhiya, S. Srivastava, & S. Srivastava, 2012).
Synthesis and Biological Evaluation of Azetidinones
- Research into azetidinone derivatives, such as those derived from isonicotinyl hydrazine, has highlighted their potential as antidepressant and nootropic agents. These compounds have been synthesized and tested for their pharmacological activities, with certain derivatives showing high antidepressant activity. This indicates the versatility of azetidinone scaffolds for central nervous system (CNS) applications (Asha B. Thomas, R. Nanda, L. Kothapalli, & S. C. Hamane, 2016).
Antipathogenic Activity of Azetidine Derivatives
- Azetidine compounds have also been explored for their antipathogenic activities, especially in combating biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The structural modifications on azetidine derivatives, including the presence of halogen atoms, significantly influence their antibiofilm properties, presenting a path for developing novel anti-microbial agents (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Azetidine-Based Inhibitors
- In another domain, azetidine derivatives have been investigated as inhibitors for specific enzymes, demonstrating the chemical versatility and potential therapeutic applications of this class of compounds. For example, functionalized N-aryl-3,3-dihalogenoazetidin-2-ones have shown inhibitory activity against human leukocyte elastase, indicating their potential in developing treatments for conditions involving elastase activity (C. Doucet, I. Vergely, M. Reboud-Ravaux, et al., 1997).
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F3N2O2/c13-9-2-1-7(3-10(9)14)18-11(20)19-4-8(5-19)21-6-12(15,16)17/h1-3,8H,4-6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQUSJIWWTZKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2611967.png)
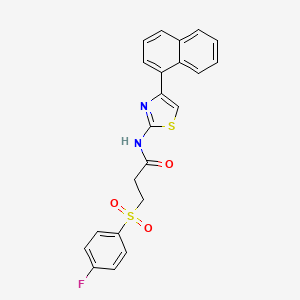
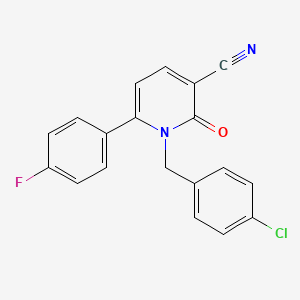
![1-[(Ethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B2611974.png)
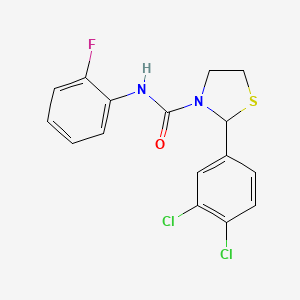
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2611979.png)

![2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2611982.png)
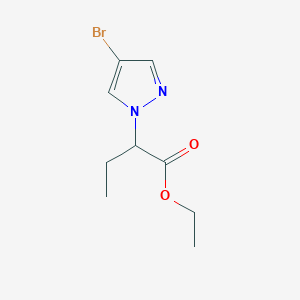
![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2611984.png)
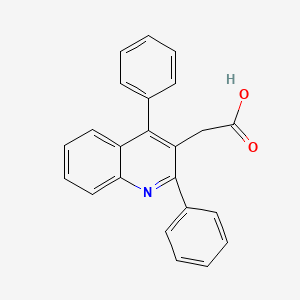
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2611986.png)

